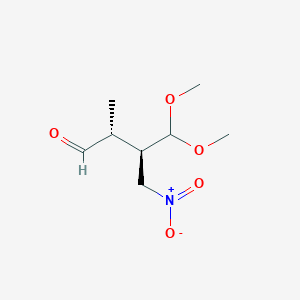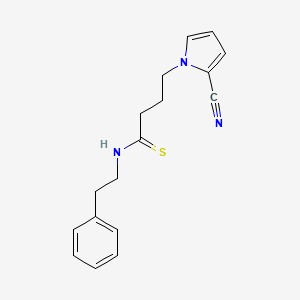
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal: is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted butanal.
Nitromethylation: Introduction of the nitromethyl group can be achieved using nitromethane in the presence of a base like sodium hydroxide.
Dimethoxylation: The dimethoxy groups are introduced through a reaction with methanol and an acid catalyst.
Stereoselective Synthesis: Ensuring the (2R,3R) configuration requires chiral catalysts or reagents to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, mild temperatures.
Substitution: Sodium ethoxide, strong nucleophiles, typically in an aprotic solvent.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Products with substituted groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The (2R,3R) configuration makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro and aldehyde groups can participate in various chemical reactions, altering the compound’s behavior and interactions.
Comparación Con Compuestos Similares
(2R,3R)-4,4-dimethoxy-2-methyl-3-(hydroxymethyl)butanal: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
(2R,3R)-4,4-dimethoxy-2-methyl-3-(aminomethyl)butanal: Similar structure but with an aminomethyl group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitro and aldehyde groups in (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal provides unique reactivity and potential for diverse chemical transformations.
- The (2R,3R) configuration adds to its value in stereoselective synthesis and chiral applications.
Propiedades
Número CAS |
847040-97-5 |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal |
InChI |
InChI=1S/C8H15NO5/c1-6(5-10)7(4-9(11)12)8(13-2)14-3/h5-8H,4H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
ODTYCYJCXRQAKT-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canónico |
CC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)



![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)


